molecular formula C15H17N3O2S B2997556 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-60-5

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2997556
CAS No.: 893725-60-5
M. Wt: 303.38
InChI Key: MRNOFQJGDRCMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(20)10-21-15-14(18-8-4-1-5-9-18)16-11-6-2-3-7-12(11)17-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNOFQJGDRCMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the reaction of quinoxaline derivatives with piperidine and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and selectivity for these targets. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can be compared with other quinoxaline derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Biological Activity

The compound 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a member of the quinoxaline family, which has gained attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C15H17N3O2S
  • Molecular Mass : 303.37938 g/mol
  • Structure : The compound features a piperidine ring and a quinoxaline moiety linked by a sulfanyl group to an acetic acid side chain, which contributes to its bioactivity.

Research indicates that compounds containing piperidine and quinoxaline structures often exhibit significant biological activities, including:

  • Inhibition of Protein Kinases : Similar derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in various signaling pathways associated with cancer and metabolic disorders .
  • Antimicrobial Activity : Piperidine derivatives have demonstrated antifungal properties against various pathogens, including Candida species, suggesting that the compound may also possess similar activities .
  • Antiviral Potential : Compounds with similar structures have shown promise in inhibiting viral replication, particularly against influenza and herpes simplex viruses .

Antimicrobial Activity

A study examined the antimicrobial effects of related piperidine derivatives against Candida auris. The results indicated that these compounds induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, showcasing strong antifungal activity .

Anticancer Activity

The potential anticancer effects of this compound have been explored through its ability to inhibit PI3K signaling pathways. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Study on PI3K Inhibition :
    • A derivative similar to this compound was tested for its ability to inhibit PI3K activity. The results indicated a significant reduction in cell viability in cancer cell lines, suggesting that this compound could be a candidate for cancer therapy .
  • Antifungal Efficacy :
    • In vitro studies showed that related piperidine compounds disrupted the plasma membrane of C. auris, leading to cell death. The study concluded that these compounds could serve as effective treatments for resistant fungal infections .

Summary of Findings

Activity TypeMechanismEfficacyReference
AntimicrobialDisruption of plasma membraneMIC: 0.24 - 0.97 μg/mL
AnticancerInhibition of PI3K signalingSignificant reduction in cell viability
AntiviralInhibition of viral replicationLow IC50 values against H1N1 and HSV

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